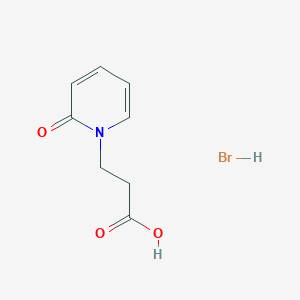
N-(4-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide
Descripción general
Descripción
N-(4-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide is an organic compound that belongs to the class of amides This compound features a butanamide backbone with a 4-amino-2-methylphenyl group and a 2-methylphenoxy group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide typically involves the following steps:
Formation of the Amide Bond: This can be achieved by reacting a carboxylic acid derivative (such as an acid chloride or ester) with an amine. In this case, the carboxylic acid derivative would be 2-(2-methylphenoxy)butanoic acid or its derivative, and the amine would be 4-amino-2-methylphenylamine.
Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent (such as EDCI or DCC) and a base (such as triethylamine) to facilitate the formation of the amide bond. The reaction is typically performed in an organic solvent like dichloromethane or DMF at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, more efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction might yield different amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Industry: Used in the production of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N-(4-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-butanamide: Similar structure but with a chlorine atom instead of a methyl group.
N-(4-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)-butanamide: Similar structure but with a methoxy group instead of a methyl group.
Uniqueness
N-(4-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both amino and phenoxy groups can provide a balance of hydrophilic and hydrophobic properties, potentially enhancing its interaction with biological targets.
Propiedades
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-(2-methylphenoxy)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-4-16(22-17-8-6-5-7-12(17)2)18(21)20-15-10-9-14(19)11-13(15)3/h5-11,16H,4,19H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMIDIXJFFUBCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=C(C=C1)N)C)OC2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Phenylpropyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B1389821.png)

![2-Bromo-N-[3-(isopentyloxy)phenyl]acetamide](/img/structure/B1389824.png)
![2-Bromo-N-[3-(3-phenylpropoxy)phenyl]acetamide](/img/structure/B1389825.png)
![3-[(2-Fluoro-phenyl)-methyl-amino]-propionic acid hydrochloride](/img/structure/B1389829.png)

![Dodecyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B1389835.png)
![2-Bromo-N-[4-(2-cyclohexylethoxy)phenyl]acetamide](/img/structure/B1389836.png)
![2-Bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide](/img/structure/B1389837.png)
![4-[(2-Bromoacetyl)amino]-N,N-diethylbenzamide](/img/structure/B1389838.png)


![Butyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate](/img/structure/B1389843.png)
![Isopentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B1389844.png)
